N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a urea linkage, and multiple methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, 3-(2-methoxyphenyl)urea can be synthesized by reacting 2-methoxyaniline with an appropriate isocyanate.
Final Coupling: The final step involves coupling the thiazole derivative with the urea derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of amines from the urea linkage.
Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: Used in research to understand its effects on cellular processes and pathways.
Chemical Biology: Employed as a probe to study protein-ligand interactions and enzyme activities.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s modifications.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-hydroxyphenyl)ureido)thiazol-4-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2,5-dimethoxyphenyl)-2-(2-(3-(4-methoxyphenyl)ureido)thiazol-4-yl)acetamide: Similar structure but with a methoxy group at a different position on the phenyl ring.
Uniqueness
N-(2,5-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-28-14-8-9-18(30-3)16(11-14)23-19(26)10-13-12-31-21(22-13)25-20(27)24-15-6-4-5-7-17(15)29-2/h4-9,11-12H,10H2,1-3H3,(H,23,26)(H2,22,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUARWLVOKKPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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